Chemerin-9 (149-157) (TFA)
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Overview
Description
Chemerin-9 (149-157) (TFA) is a potent agonist of chemokine-like receptor 1 (CMKLR1). It is a nonapeptide corresponding to the C terminus of processed chemerin, retaining most of the activity of the full-size protein. This compound exhibits anti-inflammatory properties and plays a significant role in regulating immune responses, adipocyte differentiation, and glucose metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemerin-9 (149-157) (TFA) is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection .
Industrial Production Methods
Industrial production of Chemerin-9 (149-157) (TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .
Chemical Reactions Analysis
Types of Reactions
Chemerin-9 (149-157) (TFA) primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions.
Common Reagents and Conditions
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)
Deprotection Reagents: Trifluoroacetic acid (TFA)
Purification: High-performance liquid chromatography (HPLC)
Major Products
The major product of these reactions is the purified Chemerin-9 (149-157) (TFA) peptide, which retains its biological activity and structural integrity .
Scientific Research Applications
Chemerin-9 (149-157) (TFA) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.
Biology: Investigated for its role in immune response modulation, adipocyte differentiation, and glucose metabolism.
Medicine: Explored for its therapeutic potential in treating inflammatory diseases, metabolic disorders, and neurodegenerative conditions like Alzheimer’s disease.
Industry: Utilized in the development of peptide-based drugs and as a reference compound in quality control processes
Mechanism of Action
Chemerin-9 (149-157) (TFA) exerts its effects by binding to chemokine-like receptor 1 (CMKLR1). This binding stimulates the phosphorylation of Akt and ERK pathways, leading to the production of reactive oxygen species (ROS). The activation of these pathways results in anti-inflammatory effects, regulation of immune responses, and improvement of memory impairments induced by amyloid-beta (Aβ) peptides .
Comparison with Similar Compounds
Similar Compounds
- Chemerin-9 (149-157) acetate
- Chemerin-9 (149-157) TP1617
Uniqueness
Chemerin-9 (149-157) (TFA) is unique due to its potent agonistic activity towards CMKLR1 and its ability to modulate multiple biological pathways. Its anti-inflammatory properties and therapeutic potential in various diseases make it a valuable compound for research and development .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H66N10O13.C2HF3O2/c1-32(47(69)60-41(28-34-14-7-3-8-15-34)51(73)63-43(31-65)54(76)77)58-50(72)40(27-33-12-5-2-6-13-33)61-49(71)39(23-24-45(56)67)59-46(68)30-57-52(74)44-18-11-25-64(44)53(75)42(29-35-16-9-4-10-17-35)62-48(70)38(55)26-36-19-21-37(66)22-20-36;3-2(4,5)1(6)7/h2-10,12-17,19-22,32,38-44,65-66H,11,18,23-31,55H2,1H3,(H2,56,67)(H,57,74)(H,58,72)(H,59,68)(H,60,69)(H,61,71)(H,62,70)(H,63,73)(H,76,77);(H,6,7)/t32-,38-,39-,40-,41-,42-,43-,44-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXASNPXNWDDIGQ-CPIFIIIUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=C(C=C5)O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H67F3N10O15 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1177.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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